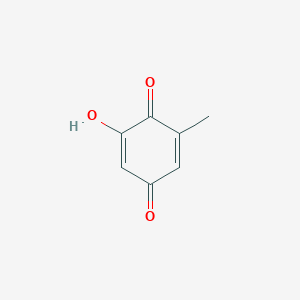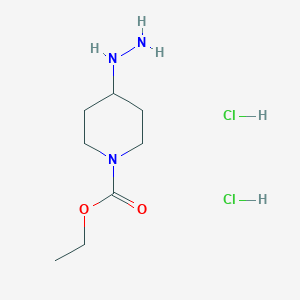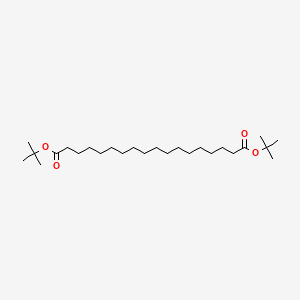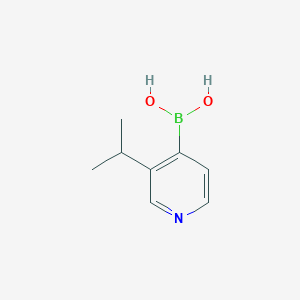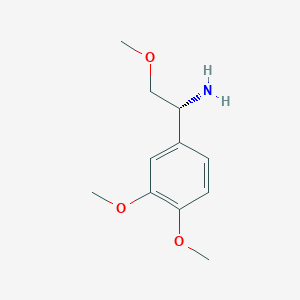
(R)-1-(3,4-Dimethoxyphenyl)-2-methoxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3,4-Dimethoxyphenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Dimethoxyphenyl)-2-methoxyethanamine typically involves the reaction of 3,4-dimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-1-(3,4-Dimethoxyphenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Anhydrous ether, dichloromethane (CH2Cl2)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
®-1-(3,4-Dimethoxyphenyl)-2-methoxyethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-(3,4-Dimethoxyphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar in structure but with an acetic acid group instead of an ethanamine chain.
3-(3,4-Dimethoxyphenyl)propionic acid: Contains a propionic acid group, differing in the length of the carbon chain.
Uniqueness
®-1-(3,4-Dimethoxyphenyl)-2-methoxyethanamine is unique due to its specific substitution pattern and the presence of both methoxy and ethanamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(1R)-1-(3,4-dimethoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C11H17NO3/c1-13-7-9(12)8-4-5-10(14-2)11(6-8)15-3/h4-6,9H,7,12H2,1-3H3/t9-/m0/s1 |
InChI Key |
QIVHHAQJXGPHNW-VIFPVBQESA-N |
Isomeric SMILES |
COC[C@@H](C1=CC(=C(C=C1)OC)OC)N |
Canonical SMILES |
COCC(C1=CC(=C(C=C1)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




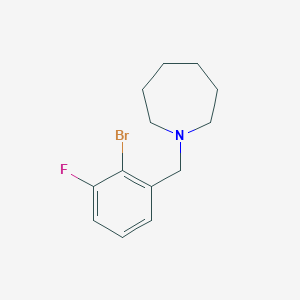
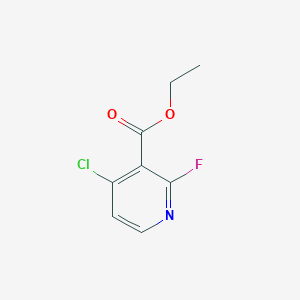
![3-(tert-Butyl)-1-methyl-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12958845.png)
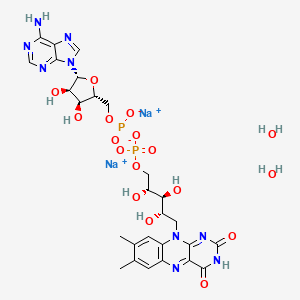
![4-(1-(2,4-Diamino-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butan-2-yl)benzoic acid](/img/structure/B12958848.png)
![5-(tert-Butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12958853.png)
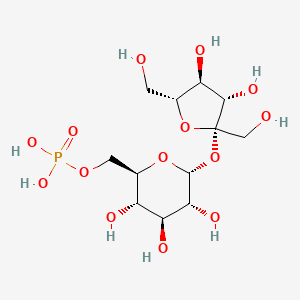
![7-Fluoro-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12958862.png)
